4-Bromo-2-methoxy-6-methylpyrimidine
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Overview
Description
4-Bromo-2-methoxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a bromine atom at position 4, a methoxy group at position 2, and a methyl group at position 6. These substitutions confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-methylpyrimidine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-6-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methoxy-6-methylpyrimidine is coupled with a brominating agent in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the bromination of 2-methoxy-6-methylpyrimidine in a controlled environment, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Coupling: Palladium catalysts, boronic acids
Major Products Formed
Substitution Products: 4-Amino-2-methoxy-6-methylpyrimidine, 4-Thio-2-methoxy-6-methylpyrimidine
Oxidation Products: 2-Methoxy-6-methylpyrimidine-4-carboxaldehyde
Reduction Products: 2-Methoxy-6-methylpyrimidine-4-ol
Scientific Research Applications
4-Bromo-2-methoxy-6-methylpyrimidine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine atom and methoxy group play crucial roles in enhancing the binding affinity and specificity of the compound to its molecular targets. The pathways involved may include inhibition of DNA synthesis, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-bromopyridine
- 4-Bromo-2-methylpyridine
- 2,4,6-Trisubstituted pyrimidines
Uniqueness
4-Bromo-2-methoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its bromine atom provides a handle for further functionalization, while the methoxy and methyl groups enhance its stability and solubility .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-bromo-2-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 |
InChI Key |
WZRYIWAULUICHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)Br |
Origin of Product |
United States |
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